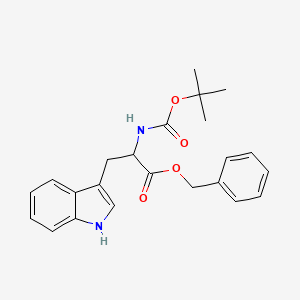

BOC-TRP-OBZL

Description

BenchChem offers high-quality BOC-TRP-OBZL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-TRP-OBZL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

benzyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27) |

InChI Key |

CEMCPAAFDOVLDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: N-α-t-Butyloxycarbonyl-L-Tryptophan Benzyl Ester (Boc-Trp-OBzl)

[1]

Executive Summary

N-α-t-Butyloxycarbonyl-L-tryptophan benzyl ester (Boc-Trp-OBzl) is a pivotal intermediate in advanced peptide synthesis and medicinal chemistry.[1] Functioning as a fully protected amino acid derivative, it isolates the reactive centers of Tryptophan (Trp)—the N-terminus and the C-terminus—allowing for precise, regioselective elongation of peptide chains.

This guide analyzes the molecular architecture, physicochemical properties, and synthetic utility of Boc-Trp-OBzl. It is designed for researchers requiring high-fidelity data on orthogonal protection strategies where the acid-labile Boc group is paired with the hydrogenation-labile (or strong acid-labile) benzyl ester.

Molecular Architecture & Identification

The chemical structure of Boc-Trp-OBzl is characterized by three distinct functional domains centered around the chiral alpha-carbon of L-Tryptophan.

Structural Components[1][3]

-

Core Scaffold: L-Tryptophan (Indole side chain).[2]

-

N-Terminal Protection: tert-Butyloxycarbonyl (Boc) group.[3][1][4][5] Labile to moderate acids (e.g., Trifluoroacetic acid).

-

C-Terminal Protection: Benzyl ester (OBzl).[3] Stable to moderate acids; labile to catalytic hydrogenation (

) or strong acids (HF, TFMSA).

Chemical Identifiers

| Parameter | Technical Specification |

| IUPAC Name | Benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Common Name | Boc-Trp-OBzl |

| CAS Number | 57229-67-1 |

| Molecular Formula | |

| SMILES | CC(C)(C)OC(=O)NC(=O)OCC3=CC=CC=C3 |

Molecular Weight Analysis

Precise mass calculation is critical for mass spectrometry (MS) validation during synthesis.

| Mass Type | Value | Significance |

| Average Molecular Weight | 394.47 g/mol | Used for stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 394.1893 Da | Used for high-resolution MS identification |

Physicochemical Profile

The following data establishes the baseline for handling and quality control.

| Property | Value/Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 139°C – 145°C (Recrystallized from cyclohexane) |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate.[2] Insoluble in water.[6] |

| Purity Standard | |

| Optical Rotation |

Expert Insight: Tryptophan derivatives are sensitive to oxidation. Boc-Trp-OBzl should be stored at 0-8°C under an inert atmosphere (Argon/Nitrogen) to prevent the degradation of the indole moiety into kynurenine derivatives.

Synthetic Methodology & Protocols

Synthesis of Boc-Trp-OBzl (Cesium Salt Method)

This protocol utilizes the cesium salt of Boc-Trp-OH to achieve esterification with benzyl bromide without racemization, a common risk in amino acid chemistry.

Reagents:

-

Boc-L-Trp-OH (1.0 eq)[4]

-

Cesium Carbonate (

) (0.5 eq) -

Benzyl Bromide (BnBr) (1.1 eq)

-

Solvent: DMF (Anhydrous)[7]

Step-by-Step Protocol:

-

Salt Formation: Dissolve Boc-Trp-OH in MeOH/Water (9:1). Add

. Stir until gas evolution ( -

Drying: Evaporate the solvent to dryness. Azeotrope with anhydrous DMF (

) to remove trace water. Water acts as a competing nucleophile. -

Alkylation: Resuspend the cesium salt in anhydrous DMF. Add Benzyl Bromide dropwise.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System: EtOAc/Hexane).

-

Workup: Dilute with Ethyl Acetate. Wash with water (

) to remove DMF and CsBr. Wash with saturated -

Purification: Dry organic layer over

. Concentrate. Recrystallize from Cyclohexane or Ethyl Acetate/Hexane.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the orthogonal deprotection pathways, highlighting the chemical "switches" available to the researcher.

Figure 1: Synthetic pathway for Boc-Trp-OBzl and its divergent deprotection routes. Path A exposes the amine for peptide coupling; Path B exposes the carboxylic acid.

Strategic Utility in Drug Development[10]

Orthogonal Protection

Boc-Trp-OBzl represents a classic "Boc/Benzyl" strategy component.

-

Boc Group: Removed by Trifluoroacetic Acid (TFA) .[][9] This exposes the amine for chain elongation.

-

Benzyl Ester (OBzl): Resistant to TFA. Removed by Hydrogenolysis (

) or Liquid HF . This provides permanent C-terminal protection during the synthesis of the peptide chain.

Critical Handling: Indole Protection

A major challenge with Tryptophan is the electron-rich indole ring. During Boc removal (Acidolysis), tert-butyl carbocations are generated.[10] These electrophiles can attack the indole ring, leading to irreversible alkylation (tert-butylation of the indole).

Self-Validating Protocol Adjustment: When removing the Boc group from a peptide containing Boc-Trp-OBzl:

-

Scavengers are Mandatory: Use a "Cleavage Cocktail" containing scavengers such as 1,2-Ethanedithiol (EDT) , Anisole , or Triisopropylsilane (TIPS) .

-

Mechanism: Scavengers react with the tert-butyl cations faster than the indole ring does, preserving the structural integrity of the Tryptophan residue.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 3. Boc-trp-obzl | C23H26N2O4 | CID 10318477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

Technical Guide: N-alpha-Boc-L-Tryptophan Benzyl Ester (CAS 57229-67-1)

[1][2][3]

Executive Summary

N-alpha-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl) is a critical intermediate in organic chemistry and solid-phase peptide synthesis (SPPS). Functioning as a orthogonally protected amino acid derivative, it carries a tert-butyloxycarbonyl (Boc) group on the

This guide provides a comprehensive technical analysis of CAS 57229-67-1, focusing on its physicochemical properties, validated synthesis protocols, and its specific utility in the Boc/Bzl peptide synthesis strategy. Particular attention is given to the stability of the indole moiety, a common pain point in tryptophan chemistry.

Part 1: Chemical Identity & Physicochemical Profile

The following data aggregates standard industrial specifications and experimental values.

| Property | Specification |

| CAS Number | 57229-67-1 |

| IUPAC Name | Benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-indol-3-yl)propanoate |

| Common Synonyms | Boc-Trp-OBzl; N-Boc-L-tryptophan benzyl ester |

| Molecular Formula | |

| Molecular Weight | 394.47 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 139.0 – 145.0 °C (Recrystallized from cyclohexane) |

| Optical Rotation | |

| Solubility | Soluble in DMF, DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Purity Standard |

Part 2: Synthetic Routes & Mechanistic Insights

The synthesis of Boc-Trp-OBzl relies on the nucleophilic substitution of the carboxylate anion onto a benzyl halide. The choice of base and solvent is critical to prevent racemization of the L-isomer.

Validated Synthesis Protocol

Reaction Type:

Step-by-Step Methodology:

-

Dissolution: Dissolve Boc-L-Trp-OH (1.0 eq) in anhydrous DMF (Dimethylformamide). DMF is preferred over acetone to ensure complete solubility of the cesium salt intermediate.

-

Activation: Add

(0.6 eq) or -

Alkylation: Dropwise add Benzyl Bromide (1.1 eq) to the mixture.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Quench & Workup:

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from cyclohexane or Hexane/EtOAc to yield white needles.

Characterization Data (Reference Standard)

To validate the product identity, compare against these spectral benchmarks:

-

1H NMR (250 MHz, CDCl3):

8.00 (br s, 1H, Indole NH), 7.56 (d, 1H), 7.38-7.30 (m, 4H, Benzyl Ar-H), 7.29-7.17 (m, 3H), 6.81 (s, 1H), 5.09 (d, 2H,

Part 3: Application in Peptide Synthesis (Boc/Bzl Strategy)

Boc-Trp-OBzl is a cornerstone of the Boc/Bzl orthogonal protection strategy. Unlike Fmoc chemistry, which uses base-labile N-protection, this strategy relies on differential acid lability.

Orthogonality Logic

-

N-Terminus (Boc): Labile to moderate acid (50% TFA/DCM).[1] Removed at every cycle.

-

C-Terminus (OBzl): Stable to TFA. Resistant to moderate acid. Removed only by strong acid (HF, TFMSA) or catalytic hydrogenation (

).

Visualizing the Workflow

The following diagram illustrates the specific role of Boc-Trp-OBzl in a solution-phase peptide coupling cycle.

Figure 1: Solution-phase coupling cycle utilizing Boc-Trp-OBzl. Note the orthogonality: TFA removes the N-Boc, while Hydrogenolysis removes the C-Benzyl.

Part 4: Critical Handling – The Indole Challenge

A defining feature of CAS 57229-67-1 is that the indole nitrogen (

The Alkylation Risk

When the Boc group is removed using TFA, it generates tert-butyl cations (

Mechanism:

Mitigation Protocol

To prevent this, "scavengers" must be added to the deprotection cocktail.[4]

-

Standard Scavenger: Water (

) or Anisole. -

High-Efficiency Scavenger: 1,2-Ethanedithiol (EDT) or Thioanisole.

-

Recommended Cocktail: TFA / Phenol / Water / Thioanisole (82.5 : 5 : 5 : 2.5).

Part 5: Stability & Storage[7]

-

Storage: Store at 2–8 °C .

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

-

Shelf Life: 2 years if kept dry and dark. Tryptophan derivatives are light-sensitive; exposure can lead to photo-oxidation of the indole ring to form N-formylkynurenine derivatives (yellowing of powder).

References

-

PubChem. (2024).[5] Compound Summary: N-alpha-Boc-L-tryptophan benzyl ester (CID 10318477). National Library of Medicine. Retrieved from [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][][4][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational reference for Boc/Bzl strategy).

Technical Guide: Comparative Analysis of Boc-Trp-OH and Boc-Trp-OBzl in Peptide Synthesis

Executive Summary

In the precise landscape of peptide chemistry, Boc-Trp-OH and Boc-Trp-OBzl represent two distinct functional roles, despite their structural similarities.

-

Boc-Trp-OH (

-t-Butyloxycarbonyl-L-tryptophan) is a chain elongator . It possesses a free carboxylic acid, enabling it to act as an acylating agent to extend a peptide chain. -

Boc-Trp-OBzl (

-t-Butyloxycarbonyl-L-tryptophan benzyl ester) is a C-terminal anchor . Its carboxylic acid is masked by a benzyl group, rendering it inert to coupling reagents but stable against the acidic conditions used to remove the Boc group.

This guide details the physicochemical divergences, orthogonal protection strategies, and critical handling protocols required to prevent the notorious alkylation of the tryptophan indole ring during synthesis.

Molecular Architecture & Physicochemical Properties

Understanding the reactivity of these molecules requires a dissection of their functional groups. Both share the

Comparative Property Table

| Feature | Boc-Trp-OH | Boc-Trp-OBzl |

| CAS Number | 13139-14-5 | 57229-67-1 |

| C-Terminus | Free Carboxylic Acid (-COOH) | Benzyl Ester (-COOCH |

| Primary Role | Acylating Agent (Donor) | C-Terminal Protection (Acceptor) |

| Solubility | Soluble in DMF, DMSO, MeOH | Soluble in DCM, EtOAc, DMF |

| Activation Required? | Yes (DCC, DIC, HATU) | No (Inert to coupling) |

| Boc Removal (TFA) | Yields Free Amino Acid (H-Trp-OH) | Yields Amine-Ester (H-Trp-OBzl) |

| C-Term Removal | N/A (Already free) | Hydrogenolysis ( |

Structural Visualization

The following diagram illustrates the functional divergence between the two molecules.

Figure 1: Functional divergence. Boc-Trp-OH enters the activation cycle, while Boc-Trp-OBzl enters the deprotection cycle to become a nucleophile.

Synthetic Utility & Orthogonality

The choice between these two reagents is governed by the strategy of synthesis : Solid Phase Peptide Synthesis (SPPS) vs. Solution Phase Synthesis.

A. Boc-Trp-OH in SPPS and Solution Phase

Role: The "Building Block." In standard Boc-chemistry SPPS, Boc-Trp-OH is activated (e.g., using DIC/HOBt) to react with the N-terminal amine of the resin-bound peptide.

-

Mechanism: The free acid is converted into an active ester (OBt ester) or symmetrical anhydride, facilitating nucleophilic attack by the resin-bound amine.

B. Boc-Trp-OBzl in Solution Phase Synthesis

Role: The "Starting Material" or "C-Terminal Standard." In solution phase synthesis, one must protect the C-terminus of the first amino acid to prevent self-polymerization.

-

Orthogonality: The Benzyl (Bzl) ester is stable to the mild acid (TFA) used to remove the Boc group. This allows for selective deprotection of the N-terminus while keeping the C-terminus protected.

-

Step 1: Boc-Trp-OBzl treated with TFA

H-Trp-OBzl (TFA salt). -

Step 2: H-Trp-OBzl coupled with Boc-AA-OH

Boc-AA-Trp-OBzl.

-

The "Indole" Problem

Both molecules contain the indole ring, which is electron-rich and prone to electrophilic aromatic substitution. During Boc removal (using TFA), the generated tert-butyl cation (

-

Risk: Alkylation at the

, -

Solution: Use of scavengers (See Section 3).

Critical Handling: Stability & Scavengers

Tryptophan is arguably the most sensitive standard amino acid. When working with either Boc-Trp-OH or Boc-Trp-OBzl, strict adherence to scavenger protocols is mandatory to maintain yield and purity.

Oxidation Sensitivity

The indole ring oxidizes easily to oxindoles or kynurenine derivatives, especially under acidic conditions in the presence of air.

-

Protocol: Always perform TFA deprotection under an inert atmosphere (

or Ar). -

Storage: Store both reagents at -20°C, protected from light.

Acidolytic Scavenging (The "Cocktail" Approach)

When removing the Boc group from either molecule, you must trap the

Recommended Scavenger Cocktail (Solution Phase):

-

TFA: 90%

-

H

O: 5% (Quenches cations) -

Triisopropylsilane (TIPS) or Thioanisole: 5% (Specific scavenger for Trp protection)

Note: Without scavengers, up to 10-20% of the Trp can be permanently alkylated, resulting in a mass shift of +56 Da (t-butyl adduct) detectable by LC-MS.

Experimental Protocols

Protocol A: Coupling Boc-Trp-OH (Solution Phase)

Use this protocol to add Tryptophan to a growing peptide chain.

-

Dissolution: Dissolve 1.0 eq of Boc-Trp-OH and 1.0 eq of HOBt (Hydroxybenzotriazole) in minimal DMF.

-

Activation: Cool to 0°C. Add 1.1 eq of DCC (Dicyclohexylcarbodiimide) or DIC. Stir for 15-30 minutes.

-

Observation: If using DCC, a white precipitate (DCU) will form.

-

-

Coupling: Add 1.0 eq of the amine component (e.g., H-AA-OBzl). Add 1-2 eq of DIPEA if the amine is a salt (e.g., HCl salt).

-

Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

-

Workup: Filter off DCU. Dilute filtrate with EtOAc. Wash sequentially with 5%

, Sat.

Protocol B: Selective Deprotection of Boc-Trp-OBzl

Use this protocol to expose the amine of a C-terminal Tryptophan for elongation.

-

Preparation: Dissolve Boc-Trp-OBzl in DCM (approx 10 mL/g).

-

Acidolysis: Add an equal volume of TFA/Scavenger Mix (TFA:H

O:TIPS = 90:5:5).-

Critical: Perform under Nitrogen flow to prevent oxidation.

-

-

Timing: Stir for 30-45 minutes at Room Temperature. Monitor by TLC (disappearance of starting material).

-

Workup: Evaporate TFA in vacuo (do not use high heat).

-

Precipitation: Add cold Diethyl Ether to the oily residue. Triturate to precipitate the H-Trp-OBzl·TFA salt.

-

Usage: The resulting salt is ready for the next coupling (neutralize in situ with DIPEA).

Protocol C: Final Cleavage of Benzyl Ester (OBzl)

Use this to remove the C-terminal protection at the end of synthesis.

-

Method 1: Hydrogenolysis (Preferred/Mild)

-

Dissolve peptide in MeOH or AcOH.

-

Add 10% Pd/C catalyst (10% w/w).

-

Stir under

balloon for 2-4 hours. Filter through Celite.

-

-

Method 2: HF Cleavage (Harsh)

-

Requires liquid HF apparatus. Only used if other protecting groups require it (e.g., Tosyl, Z).

-

Visualizing the Solution Phase Strategy

The following workflow demonstrates how both molecules interact in a convergent synthesis strategy.

Figure 2: Integration of Boc-Trp-OBzl (Acceptor) and generic Boc-AA-OH (Donor) in peptide assembly.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Bzl and Boc stability).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on orthogonality). Link

-

Sigma-Aldrich. (n.d.). Boc-Trp-OH Product Specification. Retrieved from Sigma-Aldrich Catalog. Link

-

Bachem. (n.d.). Peptide Synthesis Guide: Handling of Tryptophan. Retrieved from Bachem Technical Library. Link

Navigating the Challenges of Tryptophan in Peptide Synthesis: A Technical Guide to Benzyl Ester Protection

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Use of Benzyl Ester Protection for Tryptophan's Indole Side Chain in Peptide Synthesis.

In the intricate world of peptide synthesis, the amino acid Tryptophan (Trp) presents a unique set of challenges due to the high nucleophilicity and susceptibility to oxidation of its indole side chain.[1] Unprotected Tryptophan residues can lead to a variety of undesirable side reactions, including alkylation and oxidation, particularly during the repetitive acid-labile deprotection steps common in both Boc and Fmoc solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive overview of why and how benzyl ester protection of the Tryptophan indole nitrogen offers a robust strategy to mitigate these issues, ensuring higher purity and yield of the target peptide.

The Tryptophan Conundrum: A Chemist's Perspective

The indole ring of Tryptophan is electron-rich, making it a prime target for electrophilic attack. During peptide synthesis, particularly in the Boc/Bzl protection scheme, carbocations generated from the cleavage of other protecting groups can readily alkylate the indole nucleus.[1][3] This not only results in the formation of undesired peptide side products but also complicates the purification process.[4][5] Furthermore, the indole moiety is prone to oxidation, which can occur under various conditions throughout the synthesis and cleavage steps.[2]

While it is possible to perform peptide synthesis with unprotected Tryptophan, this approach often necessitates the use of scavengers to mop up reactive electrophiles.[2][3] However, the efficacy of scavengers can be sequence-dependent and may not completely prevent side reactions.[3] Therefore, the proactive protection of the indole nitrogen is a more reliable strategy for complex or lengthy peptide sequences.

Benzyl Ester: An Orthogonal and Effective Shield

The use of a benzyl ester (Bzl) to protect the indole nitrogen of Tryptophan offers a strategic advantage, particularly within the Boc/Bzl protection scheme.[3] In this approach, the alpha-amino group is temporarily protected by the acid-labile Boc group, while more permanent, acid-stable protecting groups like benzyl esters are used for the side chains.[3]

Mechanism of Protection and Deprotection

The benzyl group is introduced onto the indole nitrogen, effectively reducing its nucleophilicity and shielding it from electrophilic attack. This protection is stable to the moderately acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane).[3]

The final deprotection of the benzyl ester is typically achieved under different conditions, most commonly through catalytic hydrogenation (e.g., H₂ with a palladium catalyst).[6][7][8] This method is highly efficient and clean, yielding the deprotected peptide and toluene as a byproduct.[8] The orthogonality of this deprotection step is a key advantage, as it does not affect other acid-labile protecting groups that may be present on the peptide.[3]

Figure 1: Protection and Deprotection of Tryptophan Indole with Benzyl Ester.

Advantages of Benzyl Ester Protection

The primary benefits of employing benzyl ester protection for the Tryptophan side chain are:

-

Prevention of Alkylation: By masking the nucleophilic indole nitrogen, benzyl protection effectively prevents side reactions with carbocations generated during synthesis.[1]

-

Enhanced Stability: The benzyl group is robust and stable throughout the various steps of peptide synthesis, including repeated acid treatments for Boc group removal.[3]

-

Orthogonal Deprotection: The cleavage of the benzyl ester via hydrogenation is orthogonal to the acid-labile deprotection of other protecting groups, allowing for selective removal at the final stage.[3]

-

Improved Yield and Purity: By minimizing side reactions, the overall yield and purity of the desired peptide are significantly improved, simplifying downstream purification efforts.[1]

Comparison with Other Protecting Groups

While benzyl ester is a valuable tool, other protecting groups are also employed for the Tryptophan side chain, each with its own set of advantages and disadvantages. The choice of protecting group often depends on the overall synthetic strategy (Boc vs. Fmoc) and the specific sequence of the peptide.

| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Key Advantages | Common Side Reactions Prevented |

| None (Unprotected) | Fmoc/Boc | Low | - | Simplicity | - |

| Boc (tert-Butyloxycarbonyl) | Fmoc | Stable to base (e.g., piperidine) | Strong acid (e.g., TFA) | Excellent prevention of indole alkylation | Alkylation from Arg(Pbf/Pmc), tert-butylation[1][9] |

| For (Formyl) | Boc | Stable to moderate acid | Base (e.g., piperidine, DMEDA), or strong acid (HF) with scavengers | Stable in moderate acid | Alkylation |

| Bzl (Benzyl) | Boc | Stable to moderate acid | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to acid-labile groups, prevents alkylation | Alkylation from carbocations |

Table 1: Performance Comparison of Common Tryptophan Protecting Groups.[1]

In Fmoc chemistry, the tert-butyloxycarbonyl (Boc) group is a more common choice for Tryptophan side-chain protection.[2] The Boc group is cleaved with strong acid (TFA), and the resulting indole-carboxy intermediate provides temporary protection against alkylation before decarboxylating.[2]

Experimental Protocol: Benzylation of the Tryptophan Indole

The following is a general protocol for the benzylation of the Tryptophan indole side chain. It is important to note that specific reaction conditions may need to be optimized based on the starting material and desired scale.

Materials:

-

Nα-protected Tryptophan (e.g., Boc-Trp-OH)

-

Benzyl bromide (BnBr)

-

Base (e.g., Sodium hydride (NaH) or Diisopropylethylamine (DIEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Quenching solution (e.g., water or saturated ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve the Nα-protected Tryptophan in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution in an ice bath and slowly add the base to deprotonate the indole nitrogen. Stir for a predetermined time to ensure complete deprotonation.

-

Benzylation: Add benzyl bromide dropwise to the reaction mixture. Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding the quenching solution.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired Nα-protected, N-in-benzyl Tryptophan.

Figure 2: Experimental Workflow for Benzylation of Tryptophan Indole.

Conclusion

The strategic use of benzyl ester protection for the Tryptophan indole side chain is a cornerstone of successful peptide synthesis, particularly within the Boc/Bzl framework. By effectively preventing deleterious side reactions such as alkylation and oxidation, this methodology ensures the integrity of the Tryptophan residue, leading to higher yields and purer final products. While other protecting groups have their place, the robust nature and orthogonal deprotection of the benzyl ester make it an invaluable tool in the arsenal of the peptide chemist. For researchers and drug development professionals, a thorough understanding of these principles is paramount to the efficient and reliable synthesis of complex, Tryptophan-containing peptides.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8.

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).

- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. (1994). Google Patents.

-

A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

- Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products. (n.d.). ediss.sub.hamburg.

-

Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

- Cascieri, M. A., et al. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Journal of Biological Chemistry, 269(9), 6587-6591.

-

Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. (2017). PubMed. Retrieved February 5, 2026, from [Link]

-

A side-reaction in the SPPS of Trp-containing peptides. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 491-502.

- Jaeger, E., et al. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1617-1628.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

- Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.).

- Side-chain protecting groups in Fmoc-based SPPS. (n.d.).

- protein engineering by chemical methods. (n.d.). UCL Discovery.

-

benzyl ether cleavage. (2018). YouTube. Retrieved February 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl Esters [organic-chemistry.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Stability of Indole Side Chain in Boc-Trp-OBzl Derivatives

The following technical guide details the stability, synthesis, and handling of Boc-Trp-OBzl (

Technical Guide & Operational Protocols

Executive Summary

Boc-Trp-OBzl is a critical intermediate in solution-phase peptide synthesis. Its structural integrity hinges on the stability of the electron-rich indole ring (side chain). Unlike other amino acids, the tryptophan indole moiety is an "internal scavenger," aggressively reacting with electrophiles generated during deprotection steps.

This guide addresses the three primary degradation vectors:

-

Electrophilic Alkylation: Attack by tert-butyl cations (during Boc removal) or benzyl cations (during HF/acidolytic ester cleavage).

-

Oxidative Degradation: Conversion to kynurenine derivatives via reactive oxygen species (ROS).

-

Dimerization: Acid-catalyzed intermolecular coupling.

Mechanisms of Instability

To preserve the molecule, one must understand the specific pathways of degradation.

The tert-Butylation Pathway (Boc Removal)

When Boc-Trp-OBzl is treated with Trifluoroacetic Acid (TFA) to remove the Boc group, the reaction generates the volatile tert-butyl cation (

The Benzylation Pathway (Ester Cleavage)

While catalytic hydrogenation is the preferred method for removing the benzyl ester (OBzl), acidolytic cleavage (e.g., HF or HBr/AcOH) generates benzyl cations (

Oxidative Pathway

The indole ring is sensitive to oxidation, particularly in acidic solutions exposed to light or peroxides (often found in aged ethers or dioxane). This leads to the formation of oxindolylalanine and kynurenine .

Figure 1: Mechanistic pathways of indole degradation during deprotection events. The red nodes represent irreversible damage.

Synthesis of Boc-Trp-OBzl

To ensure a stable starting material free of initial oxidation or racemization, the Cesium Salt Method is the gold standard. It avoids the activation of the carboxyl group (as seen in DCC coupling), which can lead to racemization of the sensitive Trp chiral center.

Protocol 1: Cesium Salt Esterification

Objective: Synthesize Boc-Trp-OBzl without racemization.

-

Preparation of Cesium Salt:

-

Dissolve Boc-Trp-OH (1.0 eq) in MeOH/Water (9:1).

-

Add Cesium Carbonate (

, 0.5 eq) until pH 7.0 (neutral). -

Evaporate to dryness and chase with DMF (

) to remove all water. Crucial: The salt must be anhydrous.

-

-

Alkylation:

-

Suspend the cesium salt in anhydrous DMF.

-

Add Benzyl Bromide (1.05 eq).

-

Stir at room temperature for 4–6 hours.

-

-

Workup:

-

Evaporate DMF under reduced pressure (keep temp < 40°C to prevent degradation).

-

Partition residue between Ethyl Acetate and Water.

-

Wash organic layer with 5%

and Brine. -

Dry over

and concentrate.

-

-

Crystallization: Recrystallize from EtOAc/Hexane.

Operational Protocols for Deprotection

The stability of the indole ring is most threatened during the removal of the protecting groups.

Protocol 2: Removal of Boc Group (Preserving Indole)

Reagent: Trifluoroacetic Acid (TFA) with Scavengers. Risk: High (Alkylation).

The "Cocktail" Approach:

Pure TFA must never be used on Trp-containing peptides. A scavenger cocktail is required to quench the

| Component | Role | Ratio (v/v) |

| TFA | Acidolytic Cleavage Agent | 90% |

| Water | Scavenger / Hydrolysis | 5% |

| Triisopropylsilane (TIS) | Hydride Donor / Cation Trap | 2.5% |

| Thioanisole | Soft Nucleophile (Optional)* | 2.5% |

*Note: Thioanisole is highly effective but can occasionally form adducts. For strictly Trp-focused stability, TIS/Water is often sufficient.

Procedure:

-

Dissolve Boc-Trp-OBzl in the Scavenger Cocktail (10 mL per gram of compound).

-

Stir at room temperature for 30 minutes. Do not extend time unnecessarily.

-

Evaporate TFA under a stream of Nitrogen (avoid air to prevent oxidation).

-

Precipitate the product (H-Trp-OBzl·TFA) immediately in cold Diethyl Ether.

-

Filter and dry under vacuum.[1]

Protocol 3: Removal of OBzl Group (Preserving Indole)

Method A: Catalytic Hydrogenation (Recommended)

-

Conditions:

(1 atm), 10% Pd/C, Methanol. -

Stability Note: Generally safe. Avoid high pressures or prolonged reaction times which could reduce the indole ring (rare but possible).

Method B: HF Cleavage (High Risk)

-

Conditions: Anhydrous HF, 0°C.

-

Scavenger Requirement: Anisole (10% v/v) is mandatory to trap benzyl cations. Without anisole, the indole ring will be benzylated.

Analytical Validation

To verify the stability of the indole side chain, specific analytical markers must be monitored.

HPLC Markers for Degradation

When analyzing Boc-Trp-OBzl or its deprotected forms, look for these common impurity peaks relative to the main peak (

| Impurity | Relative Retention Time (RRT) | Cause |

| Kynurenine | < 1.0 (More Polar) | Oxidation (Air/Peroxides) |

| N-formylkynurenine | < 1.0 (More Polar) | Oxidation (Ozone/Singlet Oxygen) |

| tert-Butyl-Trp | > 1.0 (More Hydrophobic) | Alkylation (Failed Scavenging) |

| Trp Dimers | >> 1.0 (Late eluting) | Acid-catalyzed dimerization |

Mass Spectrometry (ESI-MS) Shifts

-

Intact Trp: Mass

-

Oxidation (+O):

Da -

tert-Butylation:

Da (per tBu group) -

Formylation (NFK):

Da (approx, ring opening + O2)

Protection Workflow Decision Tree

Use the following logic flow to determine the correct scavenger system for your specific synthesis step.

References

-

Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[2] International Journal of Peptide and Protein Research.[2]

-

Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta.

-

Tam, J. P., et al. (1983). "

deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society. -

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[2]

Sources

An In-depth Technical Guide to the Nomenclature and Synonyms of BOC-TRP-OBZL for Researchers and Drug Development Professionals

Core Identity: Unpacking the BOC-TRP-OBZL Abbreviation

The designation BOC-TRP-OBZL is a commonly used shorthand in chemical catalogs and research laboratories. Each component of this abbreviation signifies a specific chemical moiety attached to the L-tryptophan core, providing crucial information about its structure and function in chemical synthesis.

-

BOC : This refers to the tert-butyloxycarbonyl protecting group. The BOC group is attached to the α-amino group (Nα) of the tryptophan molecule. Its primary role is to prevent the amino group from participating in unwanted side reactions during peptide bond formation. The BOC group is known for its stability under a variety of conditions and can be selectively removed, typically with a strong acid.

-

TRP : This is the standard three-letter code for the amino acid L-tryptophan. Tryptophan is an essential amino acid characterized by its indole side chain, which can be a site for further chemical modification and plays a significant role in the biological activity of many peptides.

-

OBZL : This denotes a benzyl ester protecting group. The benzyl ester is formed at the carboxyl group of the tryptophan. Similar to the BOC group, the OBZL group protects the carboxyl terminus during synthesis and can be removed under specific conditions, often through hydrogenolysis.

The strategic use of these protecting groups allows for the controlled, stepwise assembly of amino acids into a desired peptide sequence.

Systematic and Common Nomenclature: A Multi-faceted Identity

Beyond the common abbreviation, BOC-TRP-OBZL is identified by a range of synonyms, from its formal IUPAC name to various catalog-specific identifiers. Understanding this landscape is critical for researchers navigating chemical supplier databases and the scientific literature.

International Union of Pure and Applied Chemistry (IUPAC) Name

The most systematic and unambiguous name for this compound is its IUPAC name: benzyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate [1][2]. This name provides a precise description of the molecule's stereochemistry and the exact location of all functional groups.

Common Chemical Names

Several more descriptive, yet less formal, names are frequently used:

-

N-Boc-L-tryptophan benzyl ester : This name explicitly states the protecting groups and the stereoisomer of tryptophan.

-

Nα-Boc-L-tryptophan benzyl ester : The addition of 'α' (alpha) specifies that the BOC group is on the alpha-amino group of the tryptophan.[3]

-

Boc-L-tryptophan benzyl ester : A slightly more abbreviated version, where the position of the BOC group is implied.[2]

-

(S)-benzyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate : This synonym explicitly denotes the (S)-stereochemistry at the alpha-carbon.[1][4]

Abbreviated and Catalog-Specific Synonyms

In addition to the names above, various shorthand notations are common in catalogs and databases:

The following Graphviz diagram illustrates the relationship between the core structure and its various names, from the systematic IUPAC name to common laboratory shorthand.

Caption: Hierarchical relationship of BOC-TRP-OBZL nomenclature.

Key Identifiers for Sourcing and Data Retrieval

For unambiguous identification, particularly when ordering from chemical suppliers or searching databases, the CAS (Chemical Abstracts Service) number is the gold standard.

This unique numerical identifier is assigned to a single chemical substance and is consistent across different suppliers and databases, eliminating any ambiguity that may arise from the use of synonyms.

Summary of Common Synonyms and Identifiers

The following table provides a consolidated list of the most common synonyms and key identifiers for BOC-TRP-OBZL, designed for quick reference by researchers and procurement specialists.

| Identifier Type | Identifier |

| Common Abbreviation | BOC-TRP-OBZL |

| IUPAC Name | benzyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate[1][2] |

| Full Chemical Name | N-tert-butoxycarbonyl-L-tryptophan benzyl ester[2] |

| Common Synonyms | N-Boc-L-tryptophan benzyl ester |

| Nα-Boc-L-tryptophan benzyl ester[3] | |

| Boc-L-tryptophan benzyl ester[2] | |

| Boc-L-Trp-OBzl[2][3] | |

| Na-Boc-L-tryptophan benzyl ester[2][3][5] | |

| CAS Number | 57229-67-1[1][3][4][5][6] |

| Molecular Formula | C₂₃H₂₆N₂O₄[3] |

| Molecular Weight | 394.47 g/mol [3] |

Practical Implications for the Researcher

A comprehensive awareness of these synonyms is not merely an academic exercise; it has direct practical consequences in a research and development setting.

-

Literature Searches : When conducting literature reviews, searching with a broad range of synonyms, including the CAS number, will yield more comprehensive results, ensuring that relevant studies are not overlooked.

-

Chemical Procurement : When sourcing BOC-TRP-OBZL, cross-referencing synonyms and, most importantly, the CAS number, guarantees that the correct compound is ordered. This is crucial for experimental reproducibility and avoiding costly errors.

-

Safety and Handling : All safety data sheets (SDS) will be linked to the specific chemical identity of the compound. Using the CAS number to retrieve safety information ensures that the correct handling procedures are followed.

Conclusion

BOC-TRP-OBZL is a vital tool in the arsenal of the synthetic chemist. Its identity, however, is multifaceted, with a range of synonyms and identifiers in common use. This guide provides a clear and comprehensive framework for understanding the nomenclature of this compound. By leveraging this knowledge, researchers, scientists, and drug development professionals can navigate the complexities of chemical catalogs and scientific literature with greater confidence and precision, ultimately contributing to the integrity and success of their research endeavors.

References

-

MOLBASE. BOC-TRP-OBZL price & availability. [Link]

-

PureSynth. N-Boc-L-Tryptophan Benzyl Ester 95%. [Link]

-

PubChem. Boc-trp-obzl | C23H26N2O4 | CID 10318477. [Link]

Sources

Boc-L-Trp-OBzl: A Comprehensive Guide to Physicochemical Properties and Optimal Handling

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (Boc-L-Trp-OBzl), a critical building block in modern peptide synthesis and drug development.[1] We delve into the core physicochemical properties, with a specific focus on its melting point, and establish the causal relationship between its molecular structure and its stability. Furthermore, this document outlines authoritative, field-proven protocols for optimal storage, handling, and quality control, ensuring the integrity of the reagent for downstream applications. This guide is intended for researchers, scientists, and drug development professionals who rely on the consistent performance of protected amino acids in their experimental workflows.

Introduction: The Role of Boc-L-Trp-OBzl in Synthetic Chemistry

N-α-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester, commonly abbreviated as Boc-L-Trp-OBzl, is a derivative of the essential amino acid L-tryptophan. Its structure is strategically modified with two key protecting groups: a tert-butoxycarbonyl (Boc) group at the α-amine and a benzyl (Bzl) group esterified to the carboxylic acid. This dual protection renders it an invaluable intermediate for the precise and sequential assembly of peptides.[1]

The Boc group provides robust protection under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions. The benzyl ester protects the carboxylic acid, preventing unwanted side reactions, and can be cleaved through hydrogenolysis. This orthogonal protection strategy is fundamental to both solution-phase and solid-phase peptide synthesis. The unique properties of Boc-L-Trp-OBzl enhance its solubility and stability, facilitating its incorporation into complex synthetic pathways.[1] Its use is central to the development of novel therapeutics, particularly those targeting neurological disorders, and in the study of tryptophan metabolism.[1]

Below is a visualization of the molecular architecture of Boc-L-Trp-OBzl, highlighting the key functional moieties that dictate its chemical behavior.

Caption: Figure 1: Key functional groups of Boc-L-Trp-OBzl.

Physicochemical Properties: A Focus on Melting Point

The melting point of a compound is a critical indicator of its purity. For Boc-L-Trp-OBzl, a crystalline solid, a sharp melting range is expected for a high-purity sample. Commercially available, high-purity lots of this reagent exhibit a consistent melting range, which is a key parameter in its specification.

Reported Melting Point Data

The melting point of Boc-L-Trp-OBzl is consistently reported within a well-defined range. The data from various suppliers and chemical databases are summarized below.

| Parameter | Reported Value | Source(s) |

| Melting Point | 139.0 - 145.0 °C | Chem-Impex[1] |

| Melting Point | 140 - 146 °C | ChemicalBook[2] |

| Appearance | White to off-white powder | Chem-Impex, ChemicalBook[1][2] |

| Molecular Formula | C₂₃H₂₆N₂O₄ | ChemicalBook, PubChem[2][3] |

| Molecular Weight | 394.46 g/mol | ChemicalBook, Chem-Impex[1][2] |

Table 1: Physicochemical data for Boc-L-Trp-OBzl.

The slight variation in the reported ranges can be attributed to differences in residual solvents, crystalline polymorphism, or the specific analytical method used for determination. One source notes that a product recrystallized from cyclohexane exhibited a melting point of 140 °C.[2] It is crucial to distinguish this from related, unprotected, or alternatively protected tryptophan derivatives, whose melting points differ significantly. For instance, L-tryptophan benzyl ester melts at 77-80 °C, and Boc-L-Trp-OH has a decomposition melting point around 136 °C.[4][5][6]

Optimal Storage and Chemical Stability

The chemical integrity of Boc-L-Trp-OBzl is paramount for its successful application in synthesis. The presence of the acid-labile Boc group, the hydrolysable benzyl ester, and the oxidatively sensitive indole ring necessitates strict storage protocols.

Recommended Storage Conditions

To mitigate degradation, Boc-L-Trp-OBzl should be stored under the following conditions:

-

Temperature: Refrigerate between 0°C and 8°C.[1][2] This low temperature minimizes the rate of potential hydrolytic and oxidative degradation pathways.

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect the indole side chain from oxidation.

-

Light: Protect from light. The tryptophan indole ring can be susceptible to photo-oxidation.

-

Moisture: Keep in a dry, well-ventilated place.[7] The benzyl ester is susceptible to hydrolysis, which is accelerated by the presence of moisture.

Rationale for Storage Protocols: Understanding Degradation Pathways

-

Acid-Catalyzed Deprotection: The Boc group is highly sensitive to acid. Trace acidic impurities in solvents or exposure to acidic vapors can lead to premature cleavage, generating the free amine.

-

Hydrolysis: The benzyl ester can undergo hydrolysis to the corresponding carboxylic acid (Boc-L-Trp-OH), especially in the presence of moisture and catalytic amounts of acid or base.

-

Oxidation: The electron-rich indole nucleus of the tryptophan side chain is the most vulnerable part of the molecule to oxidation. Atmospheric oxygen can lead to the formation of various byproducts, such as N-formylkynurenine, which can compromise the purity of the material and interfere with subsequent synthetic steps.

Experimental Protocols: Quality Control via Melting Point Determination

Verifying the melting point of a new or stored batch of Boc-L-Trp-OBzl is a fundamental quality control step. A broad or depressed melting range compared to the reference standard is a clear indication of impurities.

Step-by-Step Melting Point Analysis

This protocol describes the use of a standard digital melting point apparatus.

-

Sample Preparation:

-

Ensure the Boc-L-Trp-OBzl sample is completely dry and appears as a fine, homogeneous powder. If necessary, gently crush any large crystals with a spatula.

-

Load a small amount of the powder into a capillary tube to a depth of 2-3 mm. This is achieved by tapping the open end of the capillary into the sample and then tapping the sealed end on a hard surface to pack the sample down.

-

-

Apparatus Setup:

-

Set the starting temperature of the melting point apparatus to approximately 125 °C (10-15 °C below the expected melting point).

-

Set a heating ramp rate of 1-2 °C per minute. A slow ramp rate is critical for accurate determination.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

-

Interpretation:

-

The melting range is T₁ - T₂.

-

A pure sample should have a sharp melting range (typically ≤ 2 °C) that falls within the expected values (e.g., 139-146 °C).

-

A melting range that is broad (> 2 °C) or depressed (starts significantly below 139 °C) suggests the presence of impurities.

-

The workflow for this essential QC test is depicted below.

Caption: Figure 2: Standard procedure for quality control via melting point.

Conclusion

A thorough understanding of the physicochemical properties and stability of Boc-L-Trp-OBzl is essential for its effective use in research and development. The melting point serves as a reliable and straightforward indicator of purity, with an expected range of 139-146 °C . Adherence to stringent storage conditions—specifically refrigeration at 0-8 °C in a dry, dark, and inert environment—is critical to prevent degradation of the Boc, benzyl ester, and indole functional groups. By implementing the quality control and handling protocols outlined in this guide, researchers can ensure the integrity of this vital synthetic building block, leading to more reliable and reproducible experimental outcomes.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). L-TRYPTOPHAN BENZYL ESTER 98. [Link]

-

Fengchen Group. (n.d.). Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-trp-obzl. PubChem Compound Database. [Link]

-

AOP Inc. (n.d.). Safety Data Sheet: Nα-Fmoc-N(in)-Boc-L-tryptophan. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-TRP-OBZL | 57229-67-1 [chemicalbook.com]

- 3. Boc-trp-obzl | C23H26N2O4 | CID 10318477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-色氨酸苯甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. L-TRYPTOPHAN BENZYL ESTER 98 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. L-TRYPTOPHAN BENZYL ESTER 98 | 4299-69-8 [chemicalbook.com]

- 7. peptide.com [peptide.com]

The Strategic Role of Boc-Trp-OBzl: An In-Depth Technical Guide for Pharmaceutical Research

In the intricate landscape of pharmaceutical research and development, the precise construction of complex molecular architectures is paramount. Among the vast arsenal of chemical tools, protected amino acids stand as fundamental building blocks, enabling the controlled and sequential assembly of peptides and other intricate organic molecules. This guide provides a comprehensive technical exploration of Nα-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (Boc-Trp-OBzl), a pivotal intermediate in the synthesis of a diverse array of therapeutic agents. We will delve into its synthesis, strategic applications in peptide chemistry, and its role in the development of notable pharmaceuticals, offering field-proven insights and detailed protocols for the discerning researcher.

The Strategic Advantage of Boc-Trp-OBzl in Synthesis

Boc-Trp-OBzl is a derivative of the essential amino acid L-tryptophan, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester (OBzl). This dual-protection strategy is central to its utility, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS).

The choice of the Boc group for temporary α-amino protection is dictated by its stability under a range of reaction conditions and its facile, acid-labile removal.[1] The benzyl ester provides robust protection for the C-terminus and is typically removed under more stringent conditions, such as strong acidolysis or catalytic hydrogenation. This "quasi-orthogonal" protection scheme allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without disturbing the C-terminal ester linkage or other acid-labile side-chain protecting groups.[2]

For tryptophan, a residue with a nucleophilic indole side chain, the Boc/Bzl strategy offers distinct advantages. The indole ring is susceptible to alkylation by carbocations generated during the repeated acidolytic cleavage of the Boc group.[3] The strategic use of scavengers in the deprotection cocktail is crucial to mitigate this and other side reactions.[4]

Synthesis and Characterization of Boc-Trp-OBzl

The synthesis of Boc-Trp-OBzl is a critical first step for its application in pharmaceutical research. A common and effective method involves the esterification of Nα-Boc-L-tryptophan.

Synthesis Protocol: Esterification of Nα-Boc-L-tryptophan

This protocol details the synthesis of Boc-L-Trp-OBzl via the cesium salt of Boc-L-tryptophan, a method known for minimizing racemization.[5]

Materials:

-

Nα-Boc-L-tryptophan (Boc-Trp-OH)

-

Cesium carbonate (Cs₂CO₃)

-

Benzyl bromide (BnBr)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Water

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Boc-L-tryptophan Cesium Salt:

-

Dissolve Boc-L-tryptophan (1.0 eq) in ethanol.

-

Add a minimal amount of water to aid dissolution and titrate the solution to pH 7.0 with a solution of cesium carbonate in water.[6]

-

Remove the solvent under reduced pressure.

-

To ensure the salt is anhydrous, co-evaporate the residue with dry dioxane twice.

-

-

Esterification:

-

Dissolve the dried cesium salt in anhydrous DMF.

-

Add benzyl bromide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Boc-Trp-OBzl can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white solid.[2][7]

-

Analytical Characterization

The purity and identity of the synthesized Boc-Trp-OBzl should be confirmed using standard analytical techniques.

| Property | Typical Value/Observation |

| Molecular Formula | C₂₃H₂₆N₂O₄[8] |

| Molecular Weight | 394.47 g/mol [8] |

| Appearance | White to off-white powder |

| Melting Point | Approximately 139-145 °C[9] |

| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water.[10] |

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of Boc-Trp-OBzl. A typical method would utilize a C18 column with a gradient elution of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.

Boc-Trp-OBzl in Solid-Phase Peptide Synthesis (SPPS)

Boc-Trp-OBzl is a cornerstone for the incorporation of tryptophan residues in peptides using the Boc/Bzl SPPS strategy. The following workflow outlines a typical cycle of amino acid addition.

Caption: General workflow for one cycle of solid-phase peptide synthesis using Boc-Trp-OBzl.

Experimental Protocol: A Single SPPS Cycle with Boc-Trp-OBzl

This protocol details one cycle of coupling using Boc-Trp-OBzl.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-Trp-OBzl

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

-

Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM containing scavengers (e.g., 2.5% TIS, 2.5% water) for 20-30 minutes to remove the N-terminal Boc group.[4]

-

Filter and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the resulting TFA salt by washing the resin with a 10% solution of DIEA in DCM.[4]

-

Wash the resin again with DCM to remove excess base.

-

-

Coupling:

-

In a separate vessel, pre-activate Boc-Trp-OBzl (2-4 equivalents relative to resin loading) with DIC (1 eq to the amino acid) and HOBt (1 eq to the amino acid) in DMF for 15-30 minutes.

-

Add the activated Boc-Trp-OBzl solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test.[6]

-

-

Washing:

-

Filter the coupling solution and wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Mechanistic Insights and Challenges

Coupling Mechanism (DIC/HOBt): The carbodiimide (DIC) activates the carboxylic acid of Boc-Trp-OBzl to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the free N-terminal amine of the resin-bound peptide. However, this intermediate is also prone to racemization and side reactions. The addition of HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, and efficiently reacts with the amine to form the desired peptide bond.[11][12]

Caption: Simplified mechanism of DIC/HOBt-mediated peptide coupling.

Boc Deprotection and the Role of Scavengers: The acid-catalyzed removal of the Boc group proceeds via the formation of a stable tert-butyl cation. This electrophilic species can readily alkylate the electron-rich indole ring of tryptophan.[3] Scavengers, such as triisopropylsilane (TIS) or water, are added to the deprotection cocktail to trap the tert-butyl cation, thereby preventing this undesirable side reaction.[13]

Caption: Mechanism of Boc deprotection and the role of scavengers in preventing tryptophan alkylation.

Oxidation of Tryptophan: The indole side chain of tryptophan is also susceptible to oxidation, which can occur during synthesis and cleavage.[14] The use of scavengers and careful handling of reagents can help minimize oxidative damage. In some cases, temporary protection of the indole nitrogen with a formyl (For) or another Boc group may be employed, although this adds complexity to the synthesis.[15]

Applications of Boc-Trp-OBzl in Pharmaceutical Development

The tryptophan moiety is a common feature in a wide range of biologically active molecules. Boc-Trp-OBzl and related derivatives serve as crucial intermediates in the synthesis of several important pharmaceuticals.

Tadalafil (Cialis®): While the direct use of Boc-Trp-OBzl in the most common industrial syntheses of Tadalafil is not explicitly detailed in readily available literature, the core structure of this PDE5 inhibitor is derived from D-tryptophan methyl ester.[16] Synthetic routes often involve a Pictet-Spengler reaction, a key transformation in indole alkaloid chemistry. The principles of protecting group chemistry, exemplified by Boc-Trp-OBzl, are fundamental to the synthesis of the tryptophan-derived starting materials for such complex molecules.[17]

Zolmitriptan (Zomig®): Zolmitriptan, a triptan used to treat migraines, is another pharmaceutical with a tryptamine-derived structure.[18] Its synthesis involves the construction of the indole ring system, often starting from precursors that are structurally related to protected tryptophan derivatives.[19][20] The strategic use of protecting groups is essential to control the reactivity of the various functional groups during the multi-step synthesis.

The application of Boc-Trp-OBzl extends to the synthesis of a vast number of bioactive peptides and peptidomimetics in preclinical and clinical development, targeting a wide range of diseases.

Conclusion

Boc-Trp-OBzl is a versatile and indispensable intermediate in pharmaceutical research. Its strategic design allows for the efficient and controlled incorporation of the critical tryptophan residue into complex molecules, particularly peptides. A thorough understanding of its synthesis, reactivity, and the nuances of the Boc/Bzl SPPS strategy is essential for any researcher aiming to develop novel therapeutics. By employing robust protocols, understanding the underlying reaction mechanisms, and taking appropriate measures to prevent side reactions, scientists can effectively leverage the power of Boc-Trp-OBzl to advance the frontiers of drug discovery.

References

-

PrepChem. (n.d.). Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. PrepChem.com. Retrieved from [Link]

-

Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue. Google Patents.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

-

PubChem. (n.d.). Boc-trp-obzl. National Center for Biotechnology Information. Retrieved from [Link]

- Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.

-

MDPI. (n.d.). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of zolmitriptan, salts and solvates thereof. Google Patents.

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Google Patents.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. Amino Acids, 50(8), 1147–1153.

- Google Patents. (n.d.). WO2009047613A2 - An improved process for the preparation of tadalafil intermediate. Google Patents.

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. ResearchGate. Retrieved from [Link]

- Pattison, D. I., & Davies, M. J. (2006). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Current Organic Chemistry, 10(7), 763-780.

- Karle, I. L., Flippen-Anderson, J. L., Sukumar, M., & Balaram, P. (1990). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. International journal of peptide and protein research, 35(6), 518–526.

- Der Pharma Chemica. (2012). A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica, 4(1), 347-351.

-

PubMed. (n.d.). Recent Development of Zolmitriptan Formulation in Migraine Therapy: Production, Metabolism and Pharmaceutical Aspects. National Center for Biotechnology Information. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Molecules, 25(22), 5483.

- Google Patents. (n.d.). WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER. Google Patents.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tadalafil 2 from N‐Boc‐D‐tryptophan. ResearchGate. Retrieved from [Link]

- The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14(52), 38445-38453.

-

ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Retrieved from [Link]

- Bellmaine, S., Schnellbaecher, A., & Zimmer, A. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Free Radical Biology and Medicine, 159, 111-127.

-

ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US8143417B2 - Method for the preparation of zolmitriptan. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

- Kazmaier, U. (Ed.). (2014).

-

ResearchGate. (n.d.). Microwave-assisted coupling with DIC/HOBt for the synthesis of difficult peptoids and fluorescently labelled peptides - A gentle heat goes a long way. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Boc-trp-obzl | C23H26N2O4 | CID 10318477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BOC-TRP-OBZL | 57229-67-1 [chemicalbook.com]

- 10. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2009047613A2 - An improved process for the preparation of tadalafil intermediate - Google Patents [patents.google.com]

- 18. Recent Development of Zolmitriptan Formulation in Migraine Therapy: Production, Metabolism and Pharmaceutical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]

- 20. derpharmachemica.com [derpharmachemica.com]

Applications of fully protected Tryptophan derivatives in biochemistry

Advanced Methodologies for Fully Protected Tryptophan in High-Fidelity Biochemistry

Part 1: Executive Summary & Chemical Rationale

The Indole Paradox in Peptide Synthesis

Tryptophan (Trp, W) presents a unique challenge in biochemistry known as the "Indole Paradox." Its indole side chain is essential for protein-protein interactions due to its amphipathic nature and capacity for

During the final acidolytic cleavage step—where the peptide is detached from the resin and side-chain protecting groups are removed—the reaction mixture becomes flooded with highly reactive electrophiles (carbocations like

The Solution: Fully Protected Derivatives

To ensure high fidelity, modern protocols utilize Fmoc-Trp(Boc)-OH . Unlike the unprotected indole, the

-

Electronic Deactivation: The Boc group is electron-withdrawing, significantly reducing the nucleophilicity of the indole ring during the synthesis cycles.

-

Mechanistic Shielding: Upon treatment with Trifluoroacetic Acid (TFA), the Boc group does not immediately yield a free indole. Instead, it forms a transient

-carboxy-indole intermediate. This species remains stable enough to shield the ring from alkylation by other scavenged groups before eventually decarboxylating to the native tryptophan during the aqueous workup.

Part 2: Strategic Protocol & Experimental Design

Reagent Selection Strategy

For 95% of standard biochemistry applications, Fmoc-Trp(Boc)-OH is the superior choice over Fmoc-Trp(For)-OH or Fmoc-Trp-OH.

| Derivative | Stability (Base) | Stability (Acid) | Primary Use Case |

| Fmoc-Trp(Boc)-OH | Stable (20% Piperidine) | Labile (TFA) | Standard SPPS. "Self-validating" protection during cleavage. |

| Fmoc-Trp(For)-OH | Stable | Stable (TFA) | Orthogonal Synthesis. Requires specific removal (e.g., thiolysis or hydrazine) after cleavage. |

| Fmoc-Trp-OH | Stable | Stable | Low Cost/Low Risk. Only for sequences lacking Cys/Met/Arg or bulky protecting groups. |

High-Fidelity Coupling Protocol

-

Coupling Reagents: Use DIC/Oxyma Pure or HATU/DIEA . Avoid HBTU/HOBt if racemization is a concern, specifically for C-terminal Trp residues.

-

Stoichiometry: 5.0 equivalents relative to resin loading.

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

The Critical Step: Cleavage Cocktail Formulation

The success of Trp-containing peptide synthesis hinges on the cleavage cocktail. The standard "95% TFA" mix is insufficient for Trp-rich peptides. You must use a "High-Scavenger" cocktail to quench the specific carbocations generated.

Protocol: Preparation of Reagent K (The "Gold Standard")

-

Purpose: Simultaneous cleavage of resin linker, removal of Pbf/tBu/Trt groups, and suppression of Indole alkylation/sulfonylation.

-

Composition (Volume %):

-

Trifluoroacetic Acid (TFA): 82.5% (Solvent/Acid source)

-

Phenol: 5.0% (Traps

-butyl cations; protects Trp/Tyr) -

Thioanisole: 5.0% (Accelerates removal of Pbf/Pmc from Arg; protects Trp)

-

Water: 5.0% (Hydrolysis of esters/cations)

-

1,2-Ethanedithiol (EDT) or DODT: 2.5% (Crucial for Trp & Cys protection)

-

Step-by-Step Execution:

-

Chilling: Pre-chill the cleavage cocktail to 0°C. The reaction is exothermic; heat promotes side reactions.

-

Incubation: Add cocktail to the resin. Allow to react for 2.5 to 3 hours at room temperature. Note: Trp(Boc) removal is slower than simple tBu removal.

-

Precipitation: Filter the resin. Drop the filtrate directly into ice-cold Diethyl Ether (10x volume).

-

Centrifugation: Spin down the white precipitate. Wash the pellet 3x with cold ether to remove the scavengers (phenol/thioanisole are difficult to remove by lyophilization alone).

Part 3: Visualization of Mechanisms & Logic

Figure 1: Mechanism of -Boc Protection

This diagram illustrates why the Boc group is effective. It shows the pathway from the protected state, through the transient

Caption: The "Self-Validating" mechanism of Fmoc-Trp(Boc)-OH. The N-Carboxy intermediate acts as a shield against alkylation during the critical cleavage window.

Figure 2: Cleavage Cocktail Decision Matrix

A logical flow for selecting the correct cleavage conditions based on peptide composition.

Caption: Decision tree for cleavage cocktail selection. Trp+Arg or Trp+Cys combinations mandate the use of Reagent K to prevent irreversible side reactions.

Part 4: Quality Control & Troubleshooting

When analyzing Trp-containing peptides by LC-MS, look for these specific mass shifts which indicate protection failure:

| Mass Shift ( | Cause | Diagnosis | Solution |

| +56 Da | Alkylation of the Indole ring by | Switch to Reagent K . Ensure EDT/Phenol are fresh. | |

| +253 Da | Pbf Adduct | Sulfonylation of Indole by Pbf group from Arginine. | Increase cleavage time; Add Thioanisole ; Use Fmoc-Arg(Pbf)-OH. |

| +16 Da | Oxidation | Formation of Trp-Oxide or Met-Sulfoxide. | Degas solvents; Add DODT or Iodide to cleavage cocktail. |

References

-

Fields, G. B., & Noble, R. L. (1990).[1] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[1] Link

-

White, P. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.

-

Sigma-Aldrich. (2023). "Cleavage and Deprotection Protocols for Fmoc SPPS." Merck KGaA Technical Library. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][] Chemical Reviews. Link

-

Biotage. (2023). "Peptides containing cysteine: the role of scavengers in cleavage cocktail." Biotage Blog. Link

Sources

Methodological & Application

Application Notes and Protocols: Selective Deprotection of Boc Group from Boc-Trp-OBzl with TFA

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The 'Why' Behind the 'How'

The selective deprotection of the α-amine of an amino acid is a cornerstone of solid-phase and solution-phase peptide synthesis. The Boc group is favored for its stability under a wide range of chemical conditions, yet its lability to strong acids like TFA allows for its strategic removal.[1][2]

Mechanism of TFA-Mediated Boc Deprotection

The deprotection proceeds via an acid-catalyzed hydrolysis of the carbamate.[3][4] The reaction mechanism involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[4][5]

-

Carbocation Formation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5]

-